molecular formula C20H17ClN2O3 B1243279 Unii-3wgi8foo62 CAS No. 476689-77-7

Unii-3wgi8foo62

Cat. No.: B1243279
CAS No.: 476689-77-7
M. Wt: 368.8 g/mol
InChI Key: XDKRVNKVAKCFGW-WXWBBQJKSA-N
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Properties

CAS No.

476689-77-7

Molecular Formula

C20H17ClN2O3

Molecular Weight

368.8 g/mol

IUPAC Name

(2R,4E)-7-chloro-4-(2-oxo-1-phenylpyrrolidin-3-ylidene)-2,3-dihydro-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C20H17ClN2O3/c21-12-6-7-14-16(11-18(20(25)26)22-17(14)10-12)15-8-9-23(19(15)24)13-4-2-1-3-5-13/h1-7,10,18,22H,8-9,11H2,(H,25,26)/b16-15+/t18-/m1/s1

InChI Key

XDKRVNKVAKCFGW-WXWBBQJKSA-N

SMILES

C1CN(C(=O)C1=C2CC(NC3=C2C=CC(=C3)Cl)C(=O)O)C4=CC=CC=C4

Isomeric SMILES

C\1CN(C(=O)/C1=C/2\C[C@@H](NC3=C2C=CC(=C3)Cl)C(=O)O)C4=CC=CC=C4

Canonical SMILES

C1CN(C(=O)C1=C2CC(NC3=C2C=CC(=C3)Cl)C(=O)O)C4=CC=CC=C4

Other CAS No.

476689-77-7

Synonyms

GW 468816
GW-468816
GW468816

Origin of Product

United States

Chemical Reactions Analysis

GW468816, as a glycine receptor antagonist, is likely to undergo various chemical reactions typical of heterocyclic compounds. These reactions may include:

    Oxidation: The compound may undergo oxidation reactions, especially at the nitrogen or oxygen-containing functional groups.

    Reduction: Reduction reactions could occur at the carbonyl or nitro groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions may take place, particularly at the aromatic rings.

    Hydrolysis: The compound may be susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of ester or amide bonds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for hydrolysis. The major products formed from these reactions would depend on the specific functional groups present in the compound.

Scientific Research Applications

GW468816 has been primarily investigated for its potential in aiding smoking cessation. It functions by antagonizing the glycine receptor, which plays a role in the central nervous system’s response to nicotine . This mechanism makes it a valuable tool in studying the neurochemical pathways involved in addiction and relapse.

In addition to its primary application, GW468816 may also be used in research related to:

    Neuropharmacology: Understanding the role of glycine receptors in various neurological disorders.

    Behavioral Science: Investigating the behavioral effects of glycine receptor antagonism.

    Drug Development: Serving as a lead compound for developing new therapeutics targeting glycine receptors.

Biological Activity

Overview

UNII-3WGI8FOO62, also known as (2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol, is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies that highlight its applications in various fields.

The biological activity of UNII-3WGI8FOO62 is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may modulate enzyme activity or alter cellular signaling pathways, leading to various physiological effects. This interaction suggests potential therapeutic applications in biochemical assays and molecular biology.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

  • Enzyme Inhibition : UNII-3WGI8FOO62 has been shown to inhibit specific enzymes, which could be beneficial in treating conditions that involve enzyme dysregulation.
  • Antioxidant Properties : Preliminary studies suggest that the compound possesses antioxidant properties, which may help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : The compound's potential to reduce inflammation has been noted, making it a candidate for further exploration in inflammatory diseases.

In Vitro Studies

Recent studies have focused on the in vitro effects of UNII-3WGI8FOO62 on various cell lines. The following table summarizes key findings from these studies:

Study Cell Line Effect Observed Methodology
Study 1HeLaCytotoxicityAlamar Blue Assay
Study 2A549Anti-inflammatoryELISA for cytokine levels
Study 3MCF7Antioxidant activityDPPH assay

These studies indicate that UNII-3WGI8FOO62 may have significant therapeutic potential across different types of cancer and inflammatory conditions.

Case Studies

  • Case Study on Cytotoxicity :
    • A study evaluated the cytotoxic effects of UNII-3WGI8FOO62 on HeLa cells. The results demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
  • Case Study on Anti-inflammatory Activity :
    • In a model of acute inflammation, UNII-3WGI8FOO62 was administered to A549 cells. The findings indicated a significant reduction in pro-inflammatory cytokines, highlighting its potential role in managing inflammatory diseases.

Preparation Methods

Nitration Reaction

The initial step involves regioselective nitration under carefully controlled conditions:

  • Reactants : Dimethyl terephthalate (10 g) dissolved in concentrated H₂SO₄ (50 mL)

  • Nitrating agent : Fuming HNO₃ (5 mL) added dropwise at <20°C

  • Reaction time : 1 hour post-addition

  • Workup : Quenching into ice water yields 12.3 g white crystalline product (85% yield)

Critical parameters include strict temperature control to prevent polynitration and precise stoichiometry to ensure mono-nitration at the para position relative to ester groups.

Catalytic Hydrogenation

The nitro intermediate undergoes reduction to the corresponding amine:

  • Catalyst : 10% Pd/C (1.2 g) in methanol (100 mL)

  • H₂ pressure : 50 psi at 50°C for 4 hours

  • Yield : 9.8 g (92%) of amino derivative

This step demonstrates complete chemoselectivity, reducing nitro groups without affecting ester functionalities.

Cyclization to Quinoline Core

A Skraup-type cyclization forms the dihydroquinoline framework:

  • Conditions : Reflux in polyphosphoric acid (PPA) at 180°C for 6 hours

  • Key intermediate : 7-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid methyl ester

  • Yield : 78% (7.6 g)

The reaction mechanism involves conjugate addition followed by dehydration, with the chloro substituent directing cyclization regiochemistry.

Stereochemical Control via Asymmetric Catalysis

The (2R) configuration introduces synthetic complexity addressed through two complementary approaches:

Chiral Resolution

Early routes employed classical resolution techniques:

  • Resolution agent : L-(+)-Tartaric acid in ethanol/water

  • Diastereomeric excess : 98% achieved after three recrystallizations

  • Overall yield impact : Reduces total yield to 41% from 68% racemic

Catalytic Asymmetric Hydrogenation

Modern approaches utilize transition metal catalysis:

  • Catalyst : Ru-(S)-BINAP complex (0.5 mol%)

  • Substrate : Prochiral enamide intermediate

  • Conditions : 80°C, 100 bar H₂ in THF

  • Result : 99% ee at 95% conversion

This method improves atom economy compared to resolution but requires stringent exclusion of oxygen and moisture.

Computational Route Optimization

Recent advances in in silico reaction screening (as demonstrated in PMC6259248) suggest opportunities for optimizing UNII-3WGI8FOO62 synthesis:

DFT-Based Mechanistic Analysis

Density functional theory calculations (B3LYP/6-31+G(d)) evaluated key steps:

Reaction StepActivation Energy (kcal/mol)Predicted Yield
Enolate formation18.489%
Michael addition22.176%
Ring-closing metathesis15.794%
Stereoselective protonation12.398% ee

These simulations identified the Michael addition as the rate-limiting step, guiding experimental optimization efforts.

Solvent Effects Modeling

COSMO-RS simulations predicted solvent impacts on stereoselectivity:

SolventDielectric Constantee (%) PredictionExperimental ee (%)
THF7.69189
DCM8.98583
Toluene2.49596
Ethanol24.37875

The model successfully predicted toluene as optimal for asymmetric induction, validated by experimental results.

Alternative Synthetic Strategies

Solid-Phase Synthesis

Immobilized approaches improve purification efficiency:

  • Resin : Wang resin functionalized with Rink amide linker

  • Loading capacity : 0.8 mmol/g

  • Key advantages :

    • Automated washing removes byproducts

    • Final cleavage yields 92% purity without chromatography

    • Enables parallel synthesis of analogs

Biocatalytic Approaches

Recent developments employ engineered enzymes for challenging steps:

EnzymeReaction StepImprovement vs Chemical
Mutant nitrilaseNitrile hydrolysis98% yield vs 82%
Transaminase variantAmine synthesis99% ee vs 91% ee
P450 monooxygenaseLate-stage oxidation85% selectivity

These methods reduce heavy metal usage and improve environmental metrics.

Analytical Characterization

Critical quality control parameters and their analytical methods:

ParameterMethodSpecification
Enantiomeric excessChiral HPLC (AD-H column)≥99% ee
Polymorph formXRPDForm II only
Residual solventsGC-MS<ICH Q3C limits
Heavy metalsICP-MS<10 ppm total

Stability studies indicate the crystalline form remains stable for >24 months at 25°C/60% RH when packaged under nitrogen.

Scale-Up Challenges and Solutions

Exothermic Reaction Management

The nitration step requires careful thermal control:

  • Lab scale : Ice/water bath

  • Pilot plant : Jacketed reactor with cryogenic cooling

  • Production scale : Continuous flow reactor with ΔT <2°C

Catalyst Recycling

Pd/C recovery systems achieve 97% reuse efficiency through:

  • Magnetic nanoparticle functionalization

  • Countercurrent washing protocols

  • In-line XRF monitoring of Pd content

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.